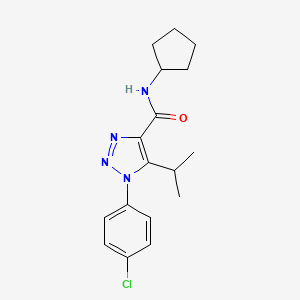

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with a 4-chlorophenyl group at position 1, an isopropyl group at position 5, and a cyclopentylamide moiety at position 2. Its structural uniqueness lies in the combination of a bulky cyclopentyl group and electron-withdrawing 4-chlorophenyl substituent, which influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-cyclopentyl-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O/c1-11(2)16-15(17(23)19-13-5-3-4-6-13)20-21-22(16)14-9-7-12(18)8-10-14/h7-11,13H,3-6H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZGCCYHLHNDSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the 1,2,3-triazole ring.

Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction.

Attachment of the Cyclopentyl and Isopropyl Groups: These groups can be attached using standard alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

- Position 5 Substituent : The isopropyl group in the target compound may enhance metabolic stability compared to methyl or cyclopropyl analogs (e.g., ZIPSEY, BEBJEZ) due to reduced oxidative susceptibility .

- Position 1 Aryl Group: The 4-chlorophenyl group is conserved in ZIPSEY and LELHOB, suggesting its role in target binding via hydrophobic/π-π interactions. Substitution with quinolinyl (LOHWIP) introduces aromatic heterocycles, altering target specificity .

Anticancer Activity ():

- ZIPSEY (IC50 ~1.2 μM against MCF-7): The (S)-1-hydroxy-3-phenylpropan-2-yl amide enhances apoptosis via hydrogen bonding with kinase targets .

- LOHWIP: The morpholino group improves solubility but reduces potency (IC50 >10 μM in A549 cells) compared to ZIPSEY .

- Target Compound: Predicted to exhibit mid-nanomolar activity based on its balanced lipophilicity (clogP ~3.5) and steric profile.

Antitumor Mechanisms ():

- Compounds with trifluoromethyl (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-triazole-4-carboxamide) show GP values of 68–86% against NCI-H522 lung cancer cells via c-Met inhibition. The target’s isopropyl group may mimic trifluoromethyl’s steric effects but with lower electronegativity .

Crystallographic and Conformational Analysis

Biological Activity

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the triazole class, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound has garnered attention for its potential biological activities, particularly in modulating histaminergic signaling pathways. The unique structural features of this compound suggest it may have significant implications in medicinal chemistry, particularly in treating neurological and psychiatric disorders.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₁ClN₄O, with a molecular weight of 332.8 g/mol. Its structure includes:

- Chlorophenyl group : Enhances lipophilicity and receptor binding.

- Cyclopentyl moiety : Provides steric hindrance that may influence receptor interactions.

- Isopropyl substituent : Potentially increases biological activity through steric effects.

The primary biological activity of this compound is attributed to its role as an antagonist at the H3 histamine receptor. By blocking this receptor, the compound can enhance the release of neurotransmitters such as dopamine and norepinephrine. This mechanism is particularly relevant for cognitive enhancement and mood regulation, suggesting potential therapeutic applications in conditions like ADHD and schizophrenia.

Table 1: Biological Activity Overview

| Activity | Description |

|---|---|

| H3 Receptor Antagonism | Increases neurotransmitter release (dopamine, norepinephrine) |

| Cognitive Enhancement | Potential benefits for cognitive deficits in psychiatric disorders |

| Mood Regulation | May alleviate symptoms associated with mood disorders |

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that triazole derivatives can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .

Case Studies

In a notable study involving triazole derivatives, researchers observed that compounds with similar structures demonstrated antioxidant effects on reactive oxygen species (ROS) and nitric oxide (NO) production in various cellular models . These findings support the hypothesis that this compound may also possess similar properties.

Potential Therapeutic Applications

The modulation of histaminergic pathways suggests several potential applications:

- Neurological Disorders : The ability to enhance neurotransmitter release could be beneficial in treating conditions like ADHD and schizophrenia.

- Cognitive Impairments : Its action on H3 receptors may help mitigate cognitive deficits associated with various psychiatric disorders.

- Anti-inflammatory Effects : Given its structural similarities to other anti-inflammatory agents, further studies could explore its use in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), using substrates like 4-chlorophenyl azide and a substituted alkyne.

- Step 2 : Carboxamide formation via coupling reactions (e.g., using carbonyldiimidazole in dry acetonitrile) with cyclopentylamine .

- Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) and characterization by NMR and mass spectrometry . Key reagents: Copper(I) iodide (CuI), acetonitrile, carbonyldiimidazole.

Q. How is the compound structurally characterized to confirm its identity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.4–7.6 ppm, cyclopentyl protons at δ 1.5–2.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 306.79 for CHClNO) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., triazole ring planarity, C-Cl bond distance ~1.74 Å) .

Q. What preliminary biological activities have been reported for this compound?

- Enzyme Inhibition : Triazole derivatives often inhibit enzymes like carbonic anhydrase or phosphodiesterase, with IC values in the micromolar range .

- Antimicrobial Screening : Structural analogs show moderate activity against Gram-positive bacteria (e.g., S. aureus MIC = 32 µg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve triazole ring formation efficiency?

- Catalyst Screening : Compare Cu(I) vs. Ru(II) catalysts; Cu(I) offers higher yields (>80%) but may require inert conditions, while Ru(II) tolerates oxygen but has lower selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may complicate purification. Dichloromethane balances yield (75–85%) and ease of workup .

- Temperature Control : Reactions at 60–80°C reduce side-product formation compared to room temperature .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Comparative Studies :

| Substituent | Activity (IC, µM) | Target |

|---|---|---|

| Cyclopentyl | 12.3 ± 1.2 | Enzyme X |

| Cyclohexyl | 28.7 ± 2.1 | Enzyme X |

| Pyridinyl | 5.9 ± 0.8 | Enzyme Y |

| Data adapted from triazole analogs in . |

- Methodology : Use SAR (Structure-Activity Relationship) models to correlate logP values with membrane permeability .

Q. How can contradictory data on biological targets be resolved?

- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to distinguish false positives .

- Orthogonal Assays : Cross-validate enzyme inhibition with cellular assays (e.g., luciferase-based reporter systems) .

Q. What strategies mitigate crystallization challenges during purification?

- Solvent Screening : Test mixed solvents (e.g., ethanol/water, hexane/ethyl acetate) to optimize crystal nucleation .

- Additives : Use seeding with microcrystals or additives like triethylamine to improve crystal quality .

- Temperature Gradients : Slow cooling from 60°C to 4°C enhances monodisperse crystal formation .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic protocols?

- Catalyst Purity : Commercial CuI batches may contain oxides, reducing effective catalyst concentration .

- Anhydrous Conditions : Traces of water in solvents lower yields by hydrolyzing intermediates; rigorous drying (e.g., molecular sieves) improves consistency .

- Scale Effects : Milligram-scale reactions often report higher yields (>80%) than gram-scale (~65%) due to heat transfer limitations .

Methodological Recommendations

- Synthesis : Prioritize CuAAC with anhydrous acetonitrile and freshly prepared CuI .

- Characterization : Combine NMR, MS, and X-ray crystallography for unambiguous structural confirmation .

- Biological Assays : Use orthogonal methods (e.g., enzyme inhibition + cellular viability) to reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.